4-(Benzyloxy)phenyl 4-(decyloxy)benzoate

Catalog No.
S8907316
CAS No.
129561-09-7
M.F
C30H36O4
M. Wt
460.6 g/mol
Availability
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4-(Benzyloxy)phenyl 4-(decyloxy)benzoate

CAS Number

129561-09-7

Product Name

4-(Benzyloxy)phenyl 4-(decyloxy)benzoate

IUPAC Name

(4-phenylmethoxyphenyl) 4-decoxybenzoate

Molecular Formula

C30H36O4

Molecular Weight

460.6 g/mol

InChI

InChI=1S/C30H36O4/c1-2-3-4-5-6-7-8-12-23-32-27-17-15-26(16-18-27)30(31)34-29-21-19-28(20-22-29)33-24-25-13-10-9-11-14-25/h9-11,13-22H,2-8,12,23-24H2,1H3

InChI Key

CVZVJMWYUUNCPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3

4-(Benzyloxy)phenyl 4-(decyloxy)benzoate is a chemical compound classified as an ester, notable for its potential applications in various fields, including materials science and medicinal chemistry. This compound features a benzyloxy group and a decyloxy chain, contributing to its unique properties. It has garnered attention due to its potential biological activities and its role as a building block in the synthesis of more complex organic molecules .

The chemical behavior of 4-(Benzyloxy)phenyl 4-(decyloxy)benzoate includes several types of reactions:

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride to yield alcohol derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the ester linkage, resulting in different ester or amide derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles such as amines or alcohols in the presence of bases like sodium hydride.

Research indicates that 4-(Benzyloxy)phenyl 4-(decyloxy)benzoate exhibits potential biological activities, including:

  • Antimicrobial Properties: Investigated for effectiveness against various microbial strains.
  • Anti-inflammatory Effects: Potential use in reducing inflammation through interaction with cellular membranes, affecting fluidity and permeability .

The synthesis of 4-(Benzyloxy)phenyl 4-(decyloxy)benzoate typically involves the esterification of 4-(benzyloxy)phenol with 4-(decyloxy)benzoic acid. This reaction is generally facilitated by dehydrating agents like dicyclohexylcarbodiimide and catalysts such as 4-dimethylaminopyridine. The process often requires refluxing in solvents like dichloromethane or toluene for several hours to ensure complete reaction .

Industrial Production

In industrial settings, continuous flow reactors may be employed to optimize efficiency and yield during the esterification process. Automated systems can significantly reduce costs and production time.

4-(Benzyloxy)phenyl 4-(decyloxy)benzoate finds diverse applications:

  • Drug Delivery Systems: Its ability to form stable complexes with various drugs makes it a candidate for drug delivery applications.
  • Liquid Crystals: Used in the production of liquid crystals for display technologies and other electronic applications .
  • Material Science: Investigated for its potential use in creating new materials with specific thermal and optical properties.

Studies have explored the interactions of 4-(Benzyloxy)phenyl 4-(decyloxy)benzoate with biological systems. Its interaction with cellular membranes can alter membrane dynamics, potentially affecting signal transduction pathways and ion transport mechanisms. The hydrolysis of its ester linkage can release active phenolic and benzoic acid derivatives, which may exhibit biological effects .

Several compounds share structural similarities with 4-(Benzyloxy)phenyl 4-(decyloxy)benzoate, including:

Compound NameStructure FeaturesUnique Aspects
4-Decyloxybenzoic AcidContains a decyloxy groupExhibits distinct liquid crystalline properties
4-Benzyloxyphenyl 4-(n-dodecyloxy)benzoateSimilar benzyloxy structureNotable for its thermodynamic characteristics
Ethyl 4-hydroxybenzoateSimple ester structureCommonly used in pharmaceuticals
4-Hydroxybenzoic AcidContains hydroxyl groupPrecursor for many esters and pharmaceuticals

These compounds are compared based on their structural features and unique aspects that set them apart from one another. The presence of long alkoxy chains in these compounds often influences their physical properties, such as melting point and solubility, making them suitable for specific applications in material science and biology .

Synthetic Pathways

The synthesis of 4-(benzyloxy)phenyl 4-(decyloxy)benzoate typically involves a multi-step esterification process. A common method utilizes 4-(benzyloxy)phenol and 4-(decyloxy)benzoic acid as precursors. The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane under reflux conditions. Phase transfer catalysts, such as tetrabutylammonium hydrogen sulfate (TBAHS), enhance yield efficiency in heterogeneous systems.

An alternative approach involves converting 4-(decyloxy)benzoic acid into its acyl chloride derivative using thionyl chloride, followed by coupling with 4-(benzyloxy)phenol in the presence of potassium carbonate. This method achieves yields of 53–57% after purification via silica gel chromatography.

Structural Features

The molecular structure of 4-(benzyloxy)phenyl 4-(decyloxy)benzoate (C₃₀H₃₆O₄, MW 460.6 g/mol) comprises:

  • A benzyloxy group (–OCH₂C₆H₅) at the para position of the phenyl ring.
  • A decyloxy chain (–O(CH₂)₉CH₃) attached to the benzoate moiety.

X-ray crystallography and NMR spectroscopy confirm a bent-core geometry, with dihedral angles between aromatic rings influencing mesophase behavior. The compound’s flexibility arises from the decyloxy chain, which facilitates liquid crystalline phase transitions.

XLogP3

9.3

Hydrogen Bond Acceptor Count

4

Exact Mass

460.26135963 g/mol

Monoisotopic Mass

460.26135963 g/mol

Heavy Atom Count

34

Dates

Last modified: 11-21-2023

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